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molecular formula C11H13Cl2NO2 B8681938 Anthranilic acid, N,N-bis(2-chloroethyl)- CAS No. 3085-99-2

Anthranilic acid, N,N-bis(2-chloroethyl)-

Cat. No. B8681938
M. Wt: 262.13 g/mol
InChI Key: UXUKWLCXNDMFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852011

Procedure details

Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate (950 mg; 3.3 mmol) was added to 15 ml of concentrated hydrochloric acid, followed by stirring for 8 hours under heating and reflux. The solvent was distilled out under reduced pressure and the residue was purified by chromatography on a silica gel column (methylene chloride→acetone), whereby 520 mg of white powder were obtained (yield: 61%).
Name
Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[C:10]([O:12]CC)=[O:11])[CH2:5][CH2:6][Cl:7].Cl>>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[C:10]([OH:12])=[O:11])[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate
Quantity
950 mg
Type
reactant
Smiles
ClCCN(CCCl)C1=C(C(=O)OCC)C=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column (methylene chloride→acetone)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClCCN(CCCl)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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